4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-23-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15(19)20)8-13(12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPKAYDGXBEOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid typically involves the reaction of 4-methoxyaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or acetic anhydride, which facilitates the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(a) 4-[(2,4-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid ()
- Molecular Formula: C₁₇H₁₅NO₇
- Key Differences : Additional methoxy group at the 2-position of the phenyl ring.
- Impact : Increased electron-donating effects may alter acidity of carboxylic groups and solubility in polar solvents. The steric bulk could reduce crystallization efficiency compared to the target compound .
(b) 5-(Trifluoromethyl)benzene-1,3-dicarboxylic Acid ()
- Molecular Formula : C₉H₅F₃O₄
- Key Differences : Trifluoromethyl (-CF₃) group replaces the carbamoyl-methoxyphenyl substituent.
- Impact : Strong electron-withdrawing -CF₃ increases carboxylic acid acidity (lower pKa) and hydrophobicity. Widely used in agrochemicals and pharmaceuticals due to metabolic stability .
(c) 5-(Pyridin-3-yl)benzene-1,3-dicarboxylic Acid ()
Analogues with Functional Group Variations
(a) 4-(Methylamino)benzene-1,3-dicarboxylic Acid ()
- Molecular Formula: C₉H₉NO₄
- Key Differences: Methylamino (-NHCH₃) group replaces the carbamoyl-methoxyphenyl moiety.
- Lower molecular weight (195.17 g/mol) improves solubility but reduces thermal stability .
(b) Isophthalic Acid (Benzene-1,3-dicarboxylic Acid) ()
- Molecular Formula : C₈H₆O₄
- Key Differences: No substituents on the benzene ring.
- Impact : Simpler structure with high melting point (342–343°C) and industrial use in polyesters. Lacks the functional versatility of the target compound’s carbamoyl group .
(a) 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid ()
- Structure : Two benzene-1,3-dicarboxylic acid units linked via terephthaloyl bridges.
- Impact : Extended conjugation and multiple carboxylic groups enable crosslinking in polymers or MOFs. Larger size (MW ~500 g/mol) reduces solubility but enhances mechanical strength in materials .
(b) 4-[18-(tert-Butoxy)-18-oxooctadecanamido]benzene-1,3-dicarboxylic Acid ()
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₅NO₇ | ~345.3 | 4-methoxyphenyl carbamoyl | Not reported | Pharmaceuticals, polymers |
| 4-[(2,4-Dimethoxyphenyl)carbamoyl] analogue | C₁₇H₁₅NO₇ | 345.3 | 2,4-dimethoxyphenyl carbamoyl | Not reported | Research intermediates |
| 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | C₉H₅F₃O₄ | 240.1 | -CF₃ | >250 | Agrochemicals, materials |
| Isophthalic acid | C₈H₆O₄ | 166.1 | None | 342–343 | Polyester resins |
| 5-(Pyridin-3-yl)benzene-1,3-dicarboxylic acid | C₁₃H₉NO₄ | 243.2 | Pyridinyl | >300 | MOFs, catalysis |
Key Research Findings
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) decrease carboxylic acid acidity, while electron-withdrawing groups (-CF₃) enhance it .
- Coordination Chemistry : Pyridinyl and carbamoyl groups enable diverse metal-binding modes, useful in MOFs ().
- Thermal Stability : Bulky substituents (e.g., tert-butoxy chains) reduce melting points but improve solubility in organic solvents .
Biological Activity
4-[(4-Methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid, also known by its chemical formula C₁₆H₁₃NO₆, is a derivative of trimellitic acid and features a complex structure that may impart various biological activities. Despite its potential, specific research on its biological activity remains limited. This article aims to synthesize existing knowledge regarding the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of:
- A central benzene ring with two carboxylic acid groups at positions 1 and 3.
- A (4-methoxyphenyl)carbamoyl group attached at position 4.
The methoxy group is an electron-donating substituent that can enhance the compound's reactivity and influence its biological interactions.
Biological Activity Overview
Current literature does not provide extensive data on the specific biological activities of 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid. However, it is hypothesized that the compound may exhibit various activities based on its structural features:
Potential Activities:
- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Activity: The presence of carboxylic acid groups may interact with cellular targets involved in cancer progression.
- Enzyme Inhibition: The amide bond in the structure suggests potential interactions with enzyme active sites.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with related compounds can be insightful. Below is a summary table comparing key characteristics and biological activities of similar derivatives:
While specific mechanisms for 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid are not well-documented, compounds with similar structures often interact through:
- Hydrogen Bonding: The carboxylic acid groups can form hydrogen bonds with biological macromolecules.
- Enzyme Substrate Mimicry: The structural similarity to natural substrates may allow for competitive inhibition in enzymatic reactions.
Case Studies and Research Findings
Despite the lack of direct studies on this compound, several related compounds have been investigated for their biological activities:
- Antiviral Agents: Research has shown that derivatives with similar functional groups can exhibit antiviral properties against HIV and other viruses. For example, a study highlighted the synthesis of N-Heterocycles that demonstrated significant antiviral activity at micromolar concentrations .
- Anticancer Studies: Compounds resembling the structure of 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid have been evaluated for anticancer properties. For instance, certain carboxylic acid derivatives were shown to inhibit cancer cell proliferation in vitro .
Q & A
Q. Methodological Answer :
- Step 1 : Start with benzene-1,3-dicarboxylic acid (isophthalic acid) as the core structure. Activate one carboxylic acid group using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to facilitate amide bond formation with 4-methoxyaniline .
- Step 2 : Protect the remaining carboxylic acid group during the reaction (e.g., using tert-butyl esters) to prevent unwanted side reactions. Deprotection under acidic conditions (e.g., TFA) yields the final compound.
- Critical Conditions : Maintain anhydrous conditions, use polar aprotic solvents (DMF or DMSO), and monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of isophthalic acid to 4-methoxyaniline) to maximize yield .
Advanced: How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?
Q. Methodological Answer :
- DFT Calculations : Use density functional theory (DFT) to analyze electron density at carboxylate oxygen atoms, identifying potential metal-binding sites. Compare with benzene-1,3-dicarboxylic acid (H₂BDC) to assess how the carbamoyl group alters coordination geometry .
- Molecular Dynamics (MD) : Simulate MOF assembly in silico, considering steric effects from the methoxyphenyl group. Software like Materials Studio or VASP can model lattice parameters and stability.
- Validation : Cross-reference computational predictions with experimental PXRD and X-ray crystallography data to refine models .
Basic: What spectroscopic techniques resolve structural ambiguities, and how should conflicting data be addressed?
Q. Methodological Answer :
- Primary Techniques :
- Conflict Resolution : If NMR signals overlap (e.g., aromatic protons), employ 2D techniques (COSY, HSQC). For crystallography, ensure high-resolution data (R-factor < 5%) and validate with alternative software like OLEX2 .
Advanced: How can this compound be leveraged to design multifunctional MOFs with enhanced stability or porosity?
Q. Methodological Answer :
- Functional Group Synergy : Utilize dicarboxylate groups as primary linkers for metal nodes (e.g., Zn, Cu), while the carbamoyl group provides hydrogen-bonding sites for guest molecule adsorption .
- Post-Synthetic Modification (PSM) : Introduce secondary functionalities (e.g., fluorophores) via the methoxyphenyl group. Monitor framework integrity using BET surface area analysis and TGA.
- Challenges : Address steric hindrance by adjusting reaction temperatures during MOF synthesis to prevent collapse .
Basic: What purification strategies effectively remove common by-products (e.g., unreacted starting materials) from the synthesis?
Q. Methodological Answer :
- Chromatography : Use silica gel column chromatography with a gradient eluent (e.g., hexane/ethyl acetate → DCM/methanol) to separate unreacted 4-methoxyaniline.
- Recrystallization : Dissolve the crude product in hot ethanol, then cool slowly to precipitate pure compound. Monitor purity via melting point analysis and HPLC (≥98% purity) .
Advanced: How does the methoxyphenyl carbamoyl substituent influence electronic properties compared to unsubstituted benzene-1,3-dicarboxylic acid?
Q. Methodological Answer :
- Electron Density Analysis : Perform Mulliken charge calculations (DFT) to show electron-withdrawing effects of the carbamoyl group, reducing carboxylate basicity.
- Experimental Validation : Compare UV-Vis spectra (shift in λ) and cyclic voltammetry (redox potential changes) to confirm computational findings .
Basic: What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?
Q. Methodological Answer :
- Solvent System : Use a 1:1 mixture of DMF and water for slow evaporation. Adjust pH to 6–7 to deprotonate carboxyl groups, enhancing solubility.
- Temperature Control : Maintain 25°C to prevent rapid nucleation. For SHELX refinement, collect data at 100 K to minimize thermal motion artifacts .
Advanced: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
